Octyl carbonazidate
Description
This article focuses on these analogs, including octyl decanoate, octyl laurate, octyl benzoate, octyl chloroacetate, and others, to infer trends in properties and applications relevant to octyl esters.
Properties
CAS No. |
113402-57-6 |
|---|---|
Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
octyl N-diazocarbamate |
InChI |
InChI=1S/C9H17N3O2/c1-2-3-4-5-6-7-8-14-9(13)11-12-10/h2-8H2,1H3 |
InChI Key |
KSIOIJHNENBTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl carbonazidate can be synthesized through a series of chemical reactions involving the introduction of an azide group into an octyl chain. One common method involves the reaction of octyl alcohol with a chlorinating agent to form octyl chloride, which is then reacted with sodium azide to produce octyl azide. The final step involves the reaction of octyl azide with a carbonyl compound to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Octyl carbonazidate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the azide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxazolidinones, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Octyl carbonazidate has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of octyl carbonazidate involves its ability to act as a nitrene donor in chemical reactions. The compound undergoes intramolecular nitrene C−H insertion reactions, facilitated by catalysts such as cytochrome P450 enzymes. This process involves the abstraction of a hydrogen atom followed by radical recombination, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
(a) Aliphatic vs. Aromatic Esters
- Aliphatic esters (e.g., octyl decanoate, laurate) exhibit higher molecular weights and hydrophobicity due to long alkyl chains, making them suitable for non-polar applications (e.g., lubricants, emulsifiers) .
- Aromatic esters (e.g., octyl benzoate) feature rigid benzene rings, reducing solubility in water but enhancing stability in acidic/basic conditions .
(b) Functional Group Modifications
- Chlorinated esters (e.g., octyl chloroacetate) introduce electronegative chlorine atoms, increasing reactivity for nucleophilic substitution reactions .
- Nitrophenylthio groups (e.g., compound) enhance redox activity, enabling applications in pharmaceutical intermediates .
- Trihydroxybenzoate esters (e.g., octyl gallate) provide antioxidant properties due to phenolic hydroxyl groups .
(c) Physical Properties
- Longer acyl chains (e.g., laurate vs. decanoate) correlate with higher molecular weights and boiling points .
- Aromatic systems (e.g., octyl benzoate) lower water solubility but improve thermal stability compared to aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
